Sodium 17beta-estradiol 17-glucosiduronate
Overview
Description
Sodium 17beta-estradiol 17-glucosiduronate is a compound associated with the metabolism and biological activities of 17beta-estradiol, a primary estrogen in mammals. The research focuses on various aspects of this compound, including its synthesis, structural analysis, and interaction with biological systems, excluding its pharmacological applications and side effects.
Synthesis Analysis
The synthesis of estrogen glucosiduronates, including 17beta-estradiol glucosiduronates, involves enzymatic processes in biological systems. For instance, Musey et al. (1977) demonstrated the in vitro biosynthesis of estrogen glucosiduronates like 17beta-estradiol-17-glucosiduronate in rhesus monkey liver, highlighting the metabolic pathways that produce these compounds (Musey, Collins, & Preedy, 1977).
Molecular Structure Analysis
The molecular structure of Sodium 17beta-estradiol 17-glucosiduronate is characterized by the attachment of a glucuronic acid moiety to 17beta-estradiol, influencing its solubility and metabolic fate. Breton et al. (1996) explored the structure of complexes involving estradiol and highlighted the importance of understanding these interactions for designing inhibitors and understanding estrogen's role at the molecular level (Breton, Housset, Mazza, & Fontecilla-Camps, 1996).
Chemical Reactions and Properties
The metabolic transformation of 17beta-estradiol-17-glucosiduronate involves various enzymatic reactions, leading to the formation of different metabolites. Miyazaki et al. (1977) studied the metabolism of estrogen glucosiduronates in rabbits, revealing insights into the conversion processes and the formation of diconjugates (Miyazaki, Mizukoshi, & Araki, 1977).
Scientific Research Applications
Cardiovascular and Endothelial Function
Sodium 17beta-estradiol 17-glucosiduronate has been associated with cardiovascular health and endothelial function. 17beta-estradiol is known to delay the onset of atherosclerosis in women by binding to specific receptors and initiating a signaling cascade involving the activation of plasma membrane Na+/H+ exchange. It was found to increase human endothelial cell volume, apical cell surface, and cell elasticity, mediated by estrogen receptors and dependent on the activation of plasma membrane Na+/H+ exchange. These changes could represent vasoprotective mechanisms of 17beta-estradiol (Hillebrand et al., 2006).
Neuroprotective Mechanisms
17beta-estradiol has exhibited neuroprotective properties in the context of glutamate excitotoxicity, a process implicated in various neurodegenerative diseases. It was shown to enhance extracellular lactate in the cerebral cortex, suggesting a new neuroprotective mechanism by activating glutamate-stimulated lactate production in an estrogen receptor-dependent manner (Mendelowitsch et al., 2001).
Estrogenic Activities of Chlorination Products
Research has explored the estrogenic activity of products resulting from the aqueous chlorination of 17beta-estradiol. This is pertinent for assessing the impact of 17beta-estradiol in drinking water. The chlorination products retained estrogenic activity, and this information is vital for understanding the environmental and health impacts of chlorinated 17beta-estradiol (Jianying et al., 2003).
Metabolic and Hormonal Effects
17beta-estradiol has been shown to influence metabolic processes and hormonal activities in various ways. For instance, it was found to inhibit 11beta-hydroxysteroid dehydrogenase type 1 activity in rodent adipocytes, providing insight into the anti-obesity mechanism of estrogen (Tagawa et al., 2009). Additionally, it was involved in the modulation of estrogen and xenoestrogen actions on the endocrine pancreas, influencing ion channel activity and nuclear function, which may have implications for diabetic treatment and prevention (Nadal et al., 2004).
Mechanism of Action
Target of Action
Sodium 17beta-estradiol 17-glucosiduronate primarily targets the estrogen receptors ESR1 and ESR2 . These receptors are found in various tissues, including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain tissues . They play a crucial role in mediating the biological effects of estrogen .
Mode of Action
The compound interacts with its targets, the estrogen receptors ESR1 and ESR2, by inducing their translocation to the plasma membrane . This interaction results in the phosphorylation of MAPK3/1 . Both effects reach a maximum after 10 minutes and can be blocked by specific inhibitors .
Biochemical Pathways
The activation of estrogen receptors by Sodium 17beta-estradiol 17-glucosiduronate affects several biochemical pathways. It activates an SRC-mediated translocation of estrogen receptors to the plasma membrane, which results in the activation of the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase signaling pathway .
Pharmacokinetics
Sodium 17beta-estradiol 17-glucosiduronate is a substrate of the multidrug resistance protein 2 (MRP2), a member of the superfamily of ATP-binding cassette (ABC) transporters . These transporters transport various molecules across extra- and intra-cellular membranes . The compound’s interaction with MRP2 affects its bioavailability .
Result of Action
The activation of ESR1 and/or ESR2 by Sodium 17beta-estradiol 17-glucosiduronate is involved in the proliferation of immature Sertoli cells . This suggests that the compound’s action might be a key step mediating cellular events important for spermatogenesis and fertility .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 17beta-estradiol 17-glucosiduronate. For instance, the presence of alternative carbon sources and their concentration levels can affect the biodegradation of 17β-estradiol
Future Directions
Research has been conducted to understand how easy-to-degrade carbon sources alter E2 biodegradation patterns . This contributes to an in-depth understanding of E2 biodegradation in complex environments with multiple carbon and nitrogen sources . Further studies are needed to establish effective and safe methods to limit growth .
properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8.Na/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSHTUQZFYMYFO-VGYGJRAWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15087-02-2 | |
Record name | Sodium (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(((13S,17S)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)oxy)tetrahydro-2H-pyran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.